molecular formula C14H22N4O8P2S B1204699 2-Hydroxyethyl dihydrothiachrome diphosphate

2-Hydroxyethyl dihydrothiachrome diphosphate

Cat. No.: B1204699
M. Wt: 468.36 g/mol
InChI Key: UQFVHIGKDHNMJT-XPTSAGLGSA-N
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Description

2-{(9as)-9a-[(1s)-1-Hydroxyethyl]-2,7-Dimethyl-9a,10-Dihydro-5h-Pyrimido[4,5-D][1,3]Thiazolo[3,2-a]Pyrimidin-8-Yl}Ethyl Trihydrogen Diphosphate is a complex organic compound belonging to the class of organic pyrophosphates . This compound is characterized by its intricate structure, which includes a pyrimido-thiazolo-pyrimidine core, making it a subject of interest in various scientific fields.

Scientific Research Applications

2-{(9as)-9a-[(1s)-1-Hydroxyethyl]-2,7-Dimethyl-9a,10-Dihydro-5h-Pyrimido[4,5-D][1,3]Thiazolo[3,2-a]Pyrimidin-8-Yl}Ethyl Trihydrogen Diphosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(9as)-9a-[(1s)-1-Hydroxyethyl]-2,7-Dimethyl-9a,10-Dihydro-5h-Pyrimido[4,5-D][1,3]Thiazolo[3,2-a]Pyrimidin-8-Yl}Ethyl Trihydrogen Diphosphate involves multiple steps, starting with the preparation of the pyrimido-thiazolo-pyrimidine core. This core is synthesized through a series of condensation reactions involving appropriate precursors under controlled conditions. The final step involves the phosphorylation of the ethyl group to form the trihydrogen diphosphate ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. The process may also involve purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{(9as)-9a-[(1s)-1-Hydroxyethyl]-2,7-Dimethyl-9a,10-Dihydro-5h-Pyrimido[4,5-D][1,3]Thiazolo[3,2-a]Pyrimidin-8-Yl}Ethyl Trihydrogen Diphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-{(9as)-9a-[(1s)-1-Hydroxyethyl]-2,7-Dimethyl-9a,10-Dihydro-5h-Pyrimido[4,5-D][1,3]Thiazolo[3,2-a]Pyrimidin-8-Yl}Ethyl Trihydrogen Diphosphate involves its interaction with specific molecular targets. The compound is known to inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition disrupts the metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Organic Pyrophosphates: Compounds containing the pyrophosphate oxoanion, such as adenosine diphosphate.

    Pyrimidine Derivatives: Compounds with a pyrimidine core, such as cytosine and thymine.

    Thiazoline Derivatives: Compounds with a thiazoline ring, such as thiamine.

Uniqueness

2-{(9as)-9a-[(1s)-1-Hydroxyethyl]-2,7-Dimethyl-9a,10-Dihydro-5h-Pyrimido[4,5-D][1,3]Thiazolo[3,2-a]Pyrimidin-8-Yl}Ethyl Trihydrogen Diphosphate is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C14H22N4O8P2S

Molecular Weight

468.36 g/mol

IUPAC Name

2-[(3S)-3-[(1S)-1-hydroxyethyl]-6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),5,9,11-tetraen-5-yl]ethyl phosphono hydrogen phosphate

InChI

InChI=1S/C14H22N4O8P2S/c1-8-12(4-5-25-28(23,24)26-27(20,21)22)29-14(9(2)19)17-13-11(7-18(8)14)6-15-10(3)16-13/h6,9,19H,4-5,7H2,1-3H3,(H,23,24)(H,15,16,17)(H2,20,21,22)/t9-,14-/m0/s1

InChI Key

UQFVHIGKDHNMJT-XPTSAGLGSA-N

Isomeric SMILES

CC1=C(S[C@@]2(N1CC3=CN=C(N=C3N2)C)[C@H](C)O)CCOP(=O)(O)OP(=O)(O)O

SMILES

CC1=C(SC2(N1CC3=CN=C(N=C3N2)C)C(C)O)CCOP(=O)(O)OP(=O)(O)O

Canonical SMILES

CC1=C(SC2(N1CC3=CN=C(N=C3N2)C)C(C)O)CCOP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyethyl dihydrothiachrome diphosphate
Reactant of Route 2
2-Hydroxyethyl dihydrothiachrome diphosphate
Reactant of Route 3
2-Hydroxyethyl dihydrothiachrome diphosphate
Reactant of Route 4
2-Hydroxyethyl dihydrothiachrome diphosphate
Reactant of Route 5
2-Hydroxyethyl dihydrothiachrome diphosphate
Reactant of Route 6
2-Hydroxyethyl dihydrothiachrome diphosphate

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